3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with diethoxy groups and a piperidine-1-sulfonyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperidine-1-Sulfonyl Group: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.
Coupling of the Two Moieties: The final step involves coupling the benzamide core with the piperidine-1-sulfonyl phenyl group using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific sites on proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxy-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]benzamide: This compound is similar in structure but contains a methyl group on the piperidine ring.
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3,4-dimethoxybenzamide: This compound has a dimethoxy substitution instead of diethoxy.
Uniqueness
3,4-DIETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of both diethoxy groups and the piperidine-1-sulfonyl moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-3-28-20-13-8-17(16-21(20)29-4-2)22(25)23-18-9-11-19(12-10-18)30(26,27)24-14-6-5-7-15-24/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) |
InChI Key |
WJNUFBHTGWBBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OCC |
Origin of Product |
United States |
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